molecular formula C12H16N2O5 B4897596 dimethyl [(4-methoxyphenyl)methylene]biscarbamate CAS No. 303061-60-1

dimethyl [(4-methoxyphenyl)methylene]biscarbamate

Cat. No. B4897596
CAS RN: 303061-60-1
M. Wt: 268.27 g/mol
InChI Key: PUSNRXFKTHMFJN-UHFFFAOYSA-N
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Description

Dimethyl [(4-methoxyphenyl)methylene]biscarbamate, also known as DMMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Dimethyl [(4-methoxyphenyl)methylene]biscarbamate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, dimethyl [(4-methoxyphenyl)methylene]biscarbamate has been found to exhibit anti-inflammatory and anti-cancer properties. It has also been used as a starting material for the synthesis of various bioactive compounds. In material science, dimethyl [(4-methoxyphenyl)methylene]biscarbamate has been used as a building block for the synthesis of novel polymers and materials. In catalysis, dimethyl [(4-methoxyphenyl)methylene]biscarbamate has been used as a catalyst for various organic reactions.

Mechanism of Action

The mechanism of action of dimethyl [(4-methoxyphenyl)methylene]biscarbamate is not yet fully understood. However, it is believed to act by inhibiting certain enzymes and proteins involved in various biological processes.
Biochemical and Physiological Effects
dimethyl [(4-methoxyphenyl)methylene]biscarbamate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have neuroprotective effects and enhance cognitive function.

Advantages and Limitations for Lab Experiments

Dimethyl [(4-methoxyphenyl)methylene]biscarbamate has several advantages for lab experiments. It is readily available, easy to synthesize, and relatively inexpensive. However, it has some limitations such as its low solubility in water and limited stability under certain conditions.

Future Directions

There are several future directions for the research of dimethyl [(4-methoxyphenyl)methylene]biscarbamate. One potential direction is the synthesis of novel bioactive compounds using dimethyl [(4-methoxyphenyl)methylene]biscarbamate as a starting material. Another direction is the development of new materials and polymers using dimethyl [(4-methoxyphenyl)methylene]biscarbamate as a building block. Additionally, further studies are needed to fully understand the mechanism of action of dimethyl [(4-methoxyphenyl)methylene]biscarbamate and its potential applications in various fields.
Conclusion
In conclusion, dimethyl [(4-methoxyphenyl)methylene]biscarbamate is a chemical compound with significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of dimethyl [(4-methoxyphenyl)methylene]biscarbamate in various fields.

Synthesis Methods

The synthesis of dimethyl [(4-methoxyphenyl)methylene]biscarbamate involves the reaction of 4-methoxybenzaldehyde with dimethyl carbonate in the presence of a base catalyst such as potassium carbonate. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

methyl N-[(methoxycarbonylamino)-(4-methoxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-17-9-6-4-8(5-7-9)10(13-11(15)18-2)14-12(16)19-3/h4-7,10H,1-3H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSNRXFKTHMFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(NC(=O)OC)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-{[(methoxycarbonyl)amino](4-methoxyphenyl)methyl}carbamate

CAS RN

303061-60-1
Record name (METHOXYCARBONYLAMINO-(4-METHOXY-PHENYL)-METHYL)-CARBAMIC ACID METHYL ESTER
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